N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide
Description
N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a hydroxypropyl side chain
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-9(16)8-14-20(17,18)13-12(19-10(2)15-13)11-6-4-3-5-7-11/h3-7,9,14,16H,8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVENMYMPUHSR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)NC[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the hydroxypropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent product quality. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological pathways. The hydroxypropyl side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide
- N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonic acid
Uniqueness
N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
